A Comprehensive Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: From Natural Source to Therapeutic Potential
A Comprehensive Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: From Natural Source to Therapeutic Potential
An In-depth Technical Guide on 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Abstract: This technical guide provides an in-depth exploration of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a diarylheptanoid of significant interest found in nature. This document is structured to serve researchers, scientists, and professionals in drug development by consolidating the current scientific knowledge on this compound. We will delve into its natural origins, particularly within the medicinal plant Alpinia officinarum, and present detailed protocols for its isolation and purification. Furthermore, this guide covers the analytical techniques essential for its structural elucidation and discusses its known biological activities and therapeutic prospects. The objective is to provide a comprehensive resource that not only details established facts but also explains the scientific reasoning behind the methodologies, thereby supporting and inspiring future research and development endeavors.
Introduction: The Convergence of Traditional Medicine and Modern Science
The quest for novel therapeutic agents frequently leads researchers to the vast repository of natural products, many of which have been used for centuries in traditional medicine. Within this realm, the diarylheptanoids represent a fascinating class of secondary metabolites characterized by a C7 chain linking two aromatic rings.[1] These compounds are predominantly found in plants of the Zingiberaceae family, which includes well-known species like ginger (Zingiber officinale) and turmeric (Curcuma longa).[2][3]
One of the most prolific sources of bioactive diarylheptanoids is Lesser Galangal (Alpinia officinarum Hance), a perennial herb indigenous to Southeast Asia.[4] The rhizomes of A. officinarum have a long history of use in both traditional Chinese and Ayurvedic medicine for treating ailments such as stomach aches, colds, and inflammation.[4][5] Modern scientific investigation has substantiated these traditional uses, revealing that the rhizomes are rich in a variety of bioactive compounds, including flavonoids, terpenes, and, most notably, diarylheptanoids.[5][6] It is within this rich phytochemical landscape that we find 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a molecule that stands as a testament to the therapeutic potential held within this ancient medicinal plant.[7]
Physicochemical Profile and Structure
Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research or drug development effort. These parameters influence its solubility, stability, and pharmacokinetic behavior.
Table 1: Physicochemical Properties of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one and Related Structures
| Property | Value / Description | Source |
| IUPAC Name | 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one | - |
| Molecular Formula | C₂₀H₂₄O₄ | [8] |
| Molecular Weight | 328.40 g/mol | [8] |
| Compound Class | Diarylheptanoid | [5] |
| Natural Source | Alpinia officinarum Hance (rhizomes) | [7] |
| Appearance | Reported as a solid for related compounds | [9] |
| Related Compound 1 | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | [8] |
| Related Compound 2 | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | [9] |
Note: Data for the exact title compound is sparse in public databases; properties of closely related analogs from the same natural source are included for context.
The structure, featuring a heptanone core flanked by a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group, is characteristic of diarylheptanoids from Alpinia species. The methoxy group at the C-5 position is a key structural feature.
Isolation and Purification from Alpinia officinarum
The effective isolation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one from its natural matrix is a multi-step process that leverages the compound's polarity and chemical properties. The causality behind this workflow is to systematically remove interfering substances (like fats, chlorophyll, and highly polar compounds) to enrich the target molecule for final purification.
Experimental Protocol: Bioactivity-Guided Isolation
This protocol is a representative workflow synthesized from common practices for isolating diarylheptanoids from Alpinia rhizomes.[4][10]
Step 1: Raw Material Preparation
-
Obtain fresh or dried rhizomes of Alpinia officinarum.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.
-
Grind the dried rhizomes into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Macerate or perform Soxhlet extraction on the powdered rhizome material with 95% ethanol or methanol. The choice of alcohol is critical as it effectively solubilizes semi-polar compounds like diarylheptanoids while leaving behind polar polysaccharides.
-
Perform the extraction for 24-48 hours (maceration) or until the solvent runs clear (Soxhlet).
-
Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Step 3: Liquid-Liquid Partitioning (Fractionation)
-
Suspend the crude extract in water to create an aqueous suspension.
-
Sequentially partition the suspension with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Hexane Fraction: Removes non-polar compounds like fats and sterols.
-
Ethyl Acetate Fraction: This fraction is typically enriched with diarylheptanoids and flavonoids due to their intermediate polarity.[4]
-
n-Butanol Fraction: Extracts more polar glycosides.
-
Aqueous Fraction: Contains highly polar compounds like sugars and amino acids.
-
-
Concentrate the ethyl acetate fraction, as it is the most likely to contain the target compound.
Step 4: Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> 0:1). The gradient separates compounds based on their affinity for the stationary phase.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.
-
Pool fractions that show a similar TLC profile corresponding to the target compound.
Step 5: Final Purification
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled, enriched fractions using a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve high-resolution separation.
-
The purified 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one can be obtained upon evaporation of the HPLC solvent.
Workflow Visualization```dot
Caption: A logical workflow for the bioactivity screening of the target compound.
Conclusion and Future Directions
7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant with a rich history in traditional medicine. While comprehensive biological data on this specific molecule is still emerging, the well-documented therapeutic activities of its structural analogs provide a compelling foundation for future investigation.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Systematically screening the compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and key metabolic enzymes.
-
Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanisms is crucial for drug development.
-
Synthetic Accessibility: Developing a scalable synthetic route to the compound would enable the production of larger quantities for advanced preclinical studies and the creation of novel analogs with improved potency and pharmacokinetic profiles. [11] This technical guide consolidates the foundational knowledge required for researchers to advance the study of this promising natural product, bridging the gap between traditional wisdom and modern drug discovery.
References
-
A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation. National Institutes of Health (NIH). Available at: [Link]
-
Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
Isolation, Identification, and Bioactivity Evaluation of Novel Flavonoids Alpinia Officinarum. International Journal of Fauna and Biological Studies. Available at: [Link]
-
Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome. National Institutes of Health (NIH). Available at: [Link]
-
List of prospective pharmacologically important bioactive compounds isolated from different species of Alpinia. ResearchGate. Available at: [Link]
-
(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one. PubChem. Available at: [Link]
-
7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. PubChem. Available at: [Link]
-
An overview of chemical constituents from Alpinia species in the last six decades. Royal Society of Chemistry. Available at: [Link]
-
5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum. ResearchGate. Available at: [Link]
-
(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one. PubChem. Available at: [Link]
-
7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. ResearchGate. Available at: [Link]
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]B[4]ENZOPYRAN-7-ONE. International Journal of PharmTech Research. Available at: [Link]
-
(5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338). Natural Products Atlas. Available at: [Link]
Sources
- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 2. (5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one | C20H24O5 | CID 44575993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 6. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Bot Verification [rasayanjournal.co.in]
